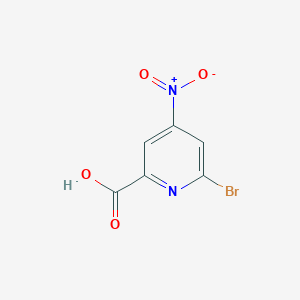

5-(溴甲基)-2-甲氧基苯腈

描述

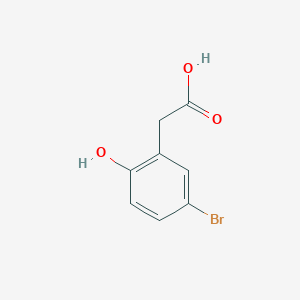

5-(Bromomethyl)-2-methoxybenzonitrile is a chemical compound that has been studied for various applications, including its potential use in fluorescence derivatization for carboxylic acids in high-performance liquid chromatography (HPLC) , as well as its role in the synthesis of pharmaceuticals such as Febuxostat . The compound contains a bromomethyl group and a methoxy group attached to a benzonitrile framework, which contributes to its reactivity and potential utility in various chemical reactions.

Synthesis Analysis

The synthesis of related bromomethyl compounds typically involves multi-step procedures that may include bromination, cyanidation, and alkylation . For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a compound with a similar structure, was achieved with an overall yield of 47.7% using salicylaldehyde as a starting material . This process is noted for its mild reaction conditions and cost-effectiveness, which could be relevant for the synthesis of 5-(Bromomethyl)-2-methoxybenzonitrile as well.

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-methoxybenzonitrile has been investigated using quantum mechanical calculations and Density Functional Theory (DFT). Geometrical parameters such as bond lengths, bond angles, and dihedral angles have been predicted using DFT levels employing HF/B3LYP methods with a 6-311++G (2d,p) basis set . These studies are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Compounds with bromomethyl groups are known to be reactive towards nucleophiles, often leading to the formation of various derivatives . For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to give cyclopropane bis-lactones, a reaction that involves a double Michael addition followed by ring closure . This reactivity pattern could be extrapolated to 5-(Bromomethyl)-2-methoxybenzonitrile, suggesting its potential to undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their functional groups. For instance, the presence of a methoxy group can affect the molecule's polarity and solubility . The spectroscopic properties, such as IR and Raman spectra, have been recorded and analyzed, providing insights into the vibrational modes of the molecule . Additionally, the compound has been studied for its nonlinear optical properties, including frequency doubling and second harmonic generation, which are significant for applications in optical devices .

科学研究应用

荧光染料开发

5-(溴甲基)-2-甲氧基苯腈: 可用于合成多功能染料。这些染料在生物学实验中至关重要,帮助研究人员观察和分析细胞结构、追踪生物分子以及评估细胞功能。 它们在区分细胞类型、检测生物分子、研究组织病理学以及监测微生物方面发挥着重要作用 .

临床诊断

该化合物的衍生物可用于开发在临床诊断中应用的染料。 这包括一系列诊断程序,其中对生物标志物的精确可靠识别至关重要 .

纺织染色

在纺织染色等传统行业中,5-(溴甲基)-2-甲氧基苯腈可以帮助创造新的染料。 这些染料具有增强的性能,例如耐色性和独特的色调 .

功能性纺织加工

新兴领域,如功能性纺织加工,涉及创造具有特定性能(如抗菌或防紫外线)的纺织品,在开发新型染料时可以从该化合物的化学性质中获益 .

食品色素

食品行业可以使用该化合物合成食品色素。 这些色素必须安全食用,并在各种条件下提供所需的色泽稳定性 .

染料敏化太阳能电池

5-(溴甲基)-2-甲氧基苯腈: 可以作为合成染料敏化太阳能电池 (DSSCs) 染料的前体。 DSSCs 是传统硅太阳能电池的经济高效替代方案,染料在吸收光线和将太阳能转化为电能方面起着至关重要的作用 .

聚合物合成

该化合物可以在聚合过程中充当引发剂,以创建嵌段共聚物。 这在通过可逆加成-断裂链转移 (RAFT) 聚合合成聚 (苯乙烯-b-甲基丙烯酸甲酯) 嵌段共聚物中特别有用 .

氧化过程控制

5-(溴甲基)-2-甲氧基苯腈的衍生物已被观察到会影响模型系统中的自由基氧化。 它们可以抑制活性氧的生成,这对各种化学和生物过程都有利 .

作用机制

- Cereblon E3 ligase modulators, including 5-(Bromomethyl)-2-methoxybenzonitrile, adjust immune responses by targeting CRBN .

- Additionally, it modulates vascular endothelial growth factor (VEGF) and NF-kB pathways, contributing to anti-angiogenic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

5-(bromomethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUNGNUGLFXRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624179 | |

| Record name | 5-(Bromomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320407-91-8 | |

| Record name | 5-(Bromomethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

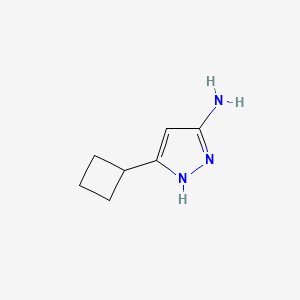

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

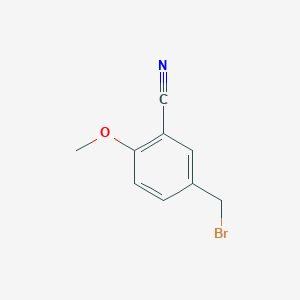

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)